Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate
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Overview
Description
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate, also known as ENPC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ENPC is a red-orange crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
Scientific Research Applications
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been studied for its potential applications in various scientific fields, including medicine, materials science, and analytical chemistry. In medicine, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In materials science, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a precursor for the synthesis of various metal nanoparticles. In analytical chemistry, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a reagent for the determination of various metal ions.
Mechanism Of Action
The mechanism of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is not fully understood. However, it is believed that Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate exerts its biological effects through the formation of stable complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity.
Biochemical And Physiological Effects
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its ability to form stable complexes with metal ions, which makes it a useful reagent in analytical chemistry. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties, which make it a potential candidate for drug development. However, one limitation of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its low solubility in water, which may limit its applications in biological systems.
Future Directions
There are several future directions for research on Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate. One area of research could be the development of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate-based drug delivery systems. Another area of research could be the synthesis of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate derivatives with improved solubility and biological activity. Additionally, the mechanisms of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate could be further elucidated to better understand its biological effects.
Synthesis Methods
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with ethyl cyclopentanecarboxylate in the presence of a catalyst such as sodium ethoxide. The reaction yields Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate as a red-orange crystalline powder with a yield of approximately 70%.
properties
CAS RN |
10412-90-5 |
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Product Name |
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate |
Molecular Formula |
C14H16N4O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-2-24-14(19)10-4-3-5-11(10)15-16-12-7-6-9(17(20)21)8-13(12)18(22)23/h6-8,10,16H,2-5H2,1H3/b15-11- |
InChI Key |
RKNJNYYCAGXQGL-PTNGSMBKSA-N |
Isomeric SMILES |
CCOC(=O)C\1CCC/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
10412-90-5 |
Origin of Product |
United States |
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